molecular formula C14H11NO2 B2993973 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile CAS No. 2411255-29-1

4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile

Cat. No.: B2993973
CAS No.: 2411255-29-1
M. Wt: 225.247
InChI Key: DFVVCCXEOFFQNJ-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of an oxirane (epoxide) ring attached to a naphthalene moiety, which is further substituted with a methoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with epoxide-containing reagents. One common method is the reaction of 4-hydroxy-1-naphthaldehyde with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The carbonitrile group can also participate in interactions with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzoic acid
  • 4-(Oxiran-2-ylmethoxy)benzaldehyde
  • 4-(Oxiran-2-ylmethoxy)benzylamine

Uniqueness

4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is unique due to the combination of its naphthalene core with an oxirane ring and a carbonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential interactions with biological targets, which can be exploited in the development of new materials and therapeutic agents .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)naphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-7-10-5-6-14(17-9-11-8-16-11)13-4-2-1-3-12(10)13/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVVCCXEOFFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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